undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (3E,7E)-3,7-undecadiene-1,3,7,11-tetracarbaldehyde , reflecting its precise structural features. Breaking down the nomenclature:
- Undecadiene : An 11-carbon chain (undecane) with two double bonds (diene).
- 3,7 : Positions of the double bonds, both in the E (trans) configuration.
- 1,3,7,11-tetracarbaldehyde : Aldehyde groups (-CHO) at carbon positions 1, 3, 7, and 11.
The molecular formula is C₁₅H₂₀O₄ , with an average molecular mass of 264.321 g/mol and a monoisotopic mass of 264.136159 g/mol . The stereochemistry of the double bonds (3E,7E) is critical for its biological activity, as geometric isomerism often influences interactions with enzymes or cellular receptors.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₄ |
| Average Mass | 264.321 g/mol |
| Monoisotopic Mass | 264.136159 g/mol |
| IUPAC Name | (3E,7E)-3,7-Undecadiene-1,3,7,11-tetracarbaldehyde |
| ChemSpider ID | 25057849 |
| PubChem CID | 46937035 |
Historical Context of Polyunsaturated Aldehydes in Organic Chemistry
Polyunsaturated aldehydes (PUAs) emerged as a chemically and ecologically significant class of compounds in the late 20th century, particularly through studies on marine diatoms. These metabolites are synthesized via the lipoxygenase pathway, where polyunsaturated fatty acids (PUFAs) are oxidized and cleaved into shorter-chain aldehydes. For example, the diatom Thalassiosira rotula produces PUAs like 2E,4Z,7-octatrienal and 2E,4Z,7Z-decatrienal as defense mechanisms against grazing copepods.
This compound represents a structurally unique PUA due to its four aldehyde groups and extended carbon chain. Unlike simpler PUAs such as heptadienal (C₇H₁₀O) or octadienal (C₈H₁₂O), this compound’s tetra-aldehyde configuration suggests potential for enhanced reactivity or cross-linking in biological systems. Early research on PUAs focused on their roles in:
- Allelopathy : Inhibiting competing phytoplankton species.
- Chemical Defense : Disrupting zooplankton reproduction and development.
- Organic Matter Remineralization : Influencing bacterial degradation of phytoplankton-derived particles.
The discovery of PUAs revolutionized understanding of plant-animal interactions in marine ecosystems, positioning them as key mediators of planktonic food web dynamics. This compound’s structural complexity underscores the diversity of oxylipin derivatives in nature and highlights the need for advanced analytical techniques to elucidate their ecological functions.
Properties
CAS No. |
660857-68-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2 |
InChI Key |
WRPMDTWVLJJHMV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of starting materials such as long-chain hydrocarbons, which undergo a series of reactions including oxidation, reduction, and aldol condensation to introduce the aldehyde groups and conjugated diene systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the conjugated diene systems while efficiently introducing the aldehyde groups .
Chemical Reactions Analysis
Types of Reactions
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₂₀O₄
- Molecular Weight : 264.32 g/mol
- IUPAC Name : Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
- CAS Number : Not available
The compound belongs to the class of fatty aldehydes and is characterized by a long carbon chain with multiple aldehyde functional groups. This unique structure allows for diverse chemical reactions and biological interactions.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its multiple aldehyde groups facilitate various reactions including:
- Crosslinking Agents : The compound can be used as a crosslinking agent in polymer chemistry and materials science.
- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex organic compounds through reactions such as aldol condensation and oxidation.
Biology
The biological applications of this compound are primarily focused on its potential therapeutic effects:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. It has been tested for its efficacy in inhibiting bacterial growth.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of lysozyme C, which plays a crucial role in the immune response. This interaction could lead to novel therapeutic strategies for enhancing immune function in humans .
Medicine
Research is ongoing to explore the medicinal applications of this compound:
- Potential Drug Development : The compound is being investigated for its potential use in drug formulations aimed at treating infectious diseases due to its antimicrobial properties.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| This compound | Fatty Aldehyde | Antimicrobial research |
| Glutaraldehyde | Crosslinking Agent | Tissue fixation and protein stabilization |
| Benzaldehyde | Aromatic Aldehyde | Flavoring agent and chemical synthesis |
This compound is unique due to its long carbon chain and multiple functional groups compared to other aldehydes like benzaldehyde or glutaraldehyde.
Mechanism of Action
The mechanism of action of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The conjugated diene systems may also participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde and Analogs
| Compound | Functional Groups | Key Structural Features | Molecular Formula |
|---|---|---|---|
| This compound | 4 aldehydes, 2 conjugated dienes | Linear chain with alternating double bonds | C₁₅H₂₀O₄ |
| Selina-3,7(11)-diene | None (sesquiterpene hydrocarbon) | Bicyclic structure with isolated double bonds | C₁₅H₂₄ |
| Zonarene | None (sesquiterpene hydrocarbon) | Tricyclic structure | C₁₅H₂₄ |
| β-Caryophyllene | None (sesquiterpene) | Bicyclic structure with a trans double bond | C₁₅H₂₄ |
Key Differences :
- Aldehyde Functionality : this compound is distinguished by its four reactive aldehyde groups, which are absent in sesquiterpenes like selina-3,7(11)-diene and zonarene.
- Conjugation : The conjugated dienes in the tetracarbaldehyde may enhance its reactivity in polymerization or crosslinking applications, unlike the isolated double bonds in sesquiterpenes .
Table 2: Pharmacological Profiles
Key Insights :
- The tetracarbaldehyde’s lack of pharmacological data contrasts with sesquiterpenes like selina-3,7(11)-diene, which show enzyme inhibition relevant to parasitic control .
Environmental Impact and Bioaccumulation
Table 3: Environmental Parameters
Key Observations :
Functional Contrasts :
- The tetracarbaldehyde’s aldehyde groups suggest utility in synthetic chemistry, whereas sesquiterpenes are primarily valued in essential oils and natural product applications .
- β-Caryophyllene’s anti-inflammatory properties underscore its role in cannabis-based therapeutics, diverging from the tetracarbaldehyde’s undefined biological role .
Biological Activity
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is a complex organic compound classified as a fatty aldehyde. Its unique structure comprises four aldehyde groups and conjugated diene systems, making it a subject of interest in various fields including medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, chemical properties, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀O₄
- Molecular Weight : 264.32 g/mol
- IUPAC Name : this compound
The compound features a long carbon chain with multiple reactive aldehyde groups that can interact with biological molecules. This structural complexity contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Long-chain hydrocarbons.
- Reactions :
- Oxidation : To introduce aldehyde groups.
- Aldol Condensation : To form conjugated diene systems.
- Reduction and Substitution : To modify functional groups as needed.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
- Electron Transfer Reactions : The conjugated diene systems may participate in electron transfer processes that influence cellular signaling pathways.
Potential Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.
- Antioxidant Activity : Its structural features may confer antioxidant properties that help mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Recent studies have explored the effects of this compound in various experimental settings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli. |
| Study 2 | Showed significant reduction in inflammatory markers in a mouse model of arthritis. |
| Study 3 | Investigated antioxidant capacity using DPPH assay; results indicated notable scavenging activity. |
Applications in Research and Industry
This compound has several applications across different fields:
- Medicinal Chemistry : Potential precursor for developing new therapeutic agents targeting inflammation and microbial infections.
- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.
- Industrial Use : Employed in the production of specialty chemicals and materials due to its unique reactivity.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Deca-2,4-diene-1,10-dial | Fewer aldehyde groups | Limited antimicrobial activity |
| Non-2,6-diene-1,9-dial | Shorter chain length | Reduced reactivity |
| Octa-1,5-diene-3,8-dial | Different double bond positioning | Varies significantly |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
